

# The Role of Janus Green B in Elucidating Cellular Respiration: A Technical Guide

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## Compound of Interest

Compound Name: *Janus green*

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## Abstract

**Janus green B** (JGB) stands as a historically significant and enduringly relevant tool in the study of cellular respiration. This supravital stain's unique properties as a redox indicator allow for the specific visualization and assessment of mitochondrial activity in living cells. Its mechanism of action is intrinsically linked to the functionality of the electron transport chain, making it an invaluable probe for investigating mitochondrial health, metabolic activity, and the effects of xenobiotics. This technical guide provides an in-depth exploration of the core principles of **Janus green B**'s function, detailed experimental protocols for its application, and a summary of quantitative data derived from its use in toxicological and metabolic studies.

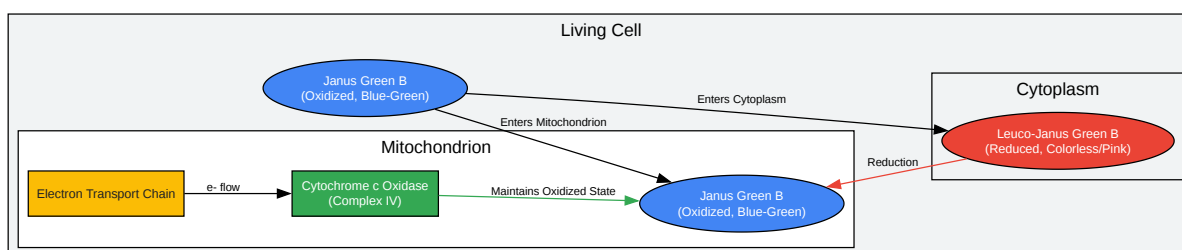
## Introduction to Janus Green B

**Janus green B** is a basic cationic dye of the phenazine group, first introduced as a vital stain for mitochondria by Leonor Michaelis in 1900.[1] Its utility in cellular biology stems from its ability to selectively stain mitochondria in living cells a characteristic blue-green color.[2] This selectivity is not due to a specific binding affinity alone, but rather to the metabolic state of the mitochondria, rendering JGB a functional reporter of cellular respiration.[3]

## Mechanism of Action: A Redox-Sensitive Probe

The specificity of **Janus green B** for mitochondria is a direct consequence of the organelle's high oxidative activity.[3] As a cationic dye, JGB can permeate the cell membrane of living cells. [3] Within the cell, its fate is determined by the local redox environment.

The key to JGB's mitochondrial staining lies in the activity of the cytochrome c oxidase (Complex IV) of the electron transport chain. This enzyme complex maintains JGB in its oxidized, blue-green state. In contrast, the cytoplasm has a more reduced environment, where JGB is converted to a colorless or pink leuco form. This differential redox state between the mitochondria and the cytoplasm results in the selective visualization of metabolically active mitochondria. The staining reaction is oxygen-dependent, a hallmark of active cellular respiration.



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**Figure 1:** Mechanism of selective mitochondrial staining by **Janus Green B**.

## Quantitative Analysis of Cellular Respiration

Beyond qualitative visualization, **Janus green B** can be employed for quantitative assessments of mitochondrial function and toxicity. The reduction of JGB can be monitored spectrophotometrically, providing a measure of the activity of mitochondrial dehydrogenases. In its oxidized form, JGB has a maximum absorbance around 595-607 nm, while its reduced form, diethylsafranine, exhibits a peak at approximately 550 nm.

## Data from Toxicological Studies

A study investigating the toxicity of the herbicide paraquat on isolated rat liver mitochondria utilized JGB as an indicator of electron transport chain alteration. The reduction of JGB was measured over time in the presence of varying concentrations of paraquat and potential ameliorating agents.

Treatment Group	Concentration	Mean Absorbance at 607 nm (Arbitrary Units)	Standard Deviation	P-value vs. Control
Control	-	Data not explicitly provided in abstract	Data not explicitly provided	-
Paraquat	1 mM	Data not explicitly provided in abstract	Data not explicitly provided	>0.05
Paraquat	5 mM	Significantly different from control	Data not explicitly provided	<0.05
Paraquat	10 mM	Data not explicitly provided in abstract	Data not explicitly provided	<0.05
Captopril	0.08 mM	Not significantly different from control	Data not explicitly provided	>0.05
Lisinopril	0.01 mM	Not significantly different from control	Data not explicitly provided	>0.05
Enalapril	0.25 mM	Not significantly different from control	Data not explicitly provided	>0.05
Paraquat + Captopril	5 mM + 0.08 mM	Significantly ameliorated vs. Paraquat alone	Data not explicitly provided	<0.05

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Paraquat + Lisinopril	5 mM + 0.01 mM	Not significantly different from Paraquat alone	Data not explicitly provided	>0.05
Paraquat + Enalapril	5 mM + 0.25 mM	Not significantly different from Paraquat alone	Data not explicitly provided	>0.05

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Table 1:  
Summary of  
quantitative data  
from a study on  
paraquat toxicity  
in rat liver  
mitochondria  
using Janus  
green B. Data is  
derived from the  
abstract and  
indicates  
significant  
differences  
rather than  
absolute  
absorbance  
values.

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## Colorimetric Assay for Mitochondrial Activity

A colorimetric assay has been developed based on the reduction of JGB to diethylsafranine by mitochondrial dehydrogenases. This method allows for the quantification of mitochondrial activity by measuring the change in absorbance at 550 nm and 595 nm.

Parameter	Wavelength
Maximum Absorbance (Oxidized JGB)	595 nm
Maximum Absorbance (Reduced JGB - Diethylsafranine)	550 nm

Table 2: Absorbance maxima for oxidized and reduced forms of Janus green B.

## Experimental Protocols

The following are detailed methodologies for key experiments utilizing **Janus green B** to study cellular respiration.

### Vital Staining of Mitochondria in Adherent Cells

This protocol is adapted for staining mitochondria in cultured cells grown on coverslips or in glass-bottom dishes.

Materials:

- **Janus green B** powder
- Distilled water or ethanol
- Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
- Adherent cells cultured on sterile glass coverslips or glass-bottom dishes
- Light microscope

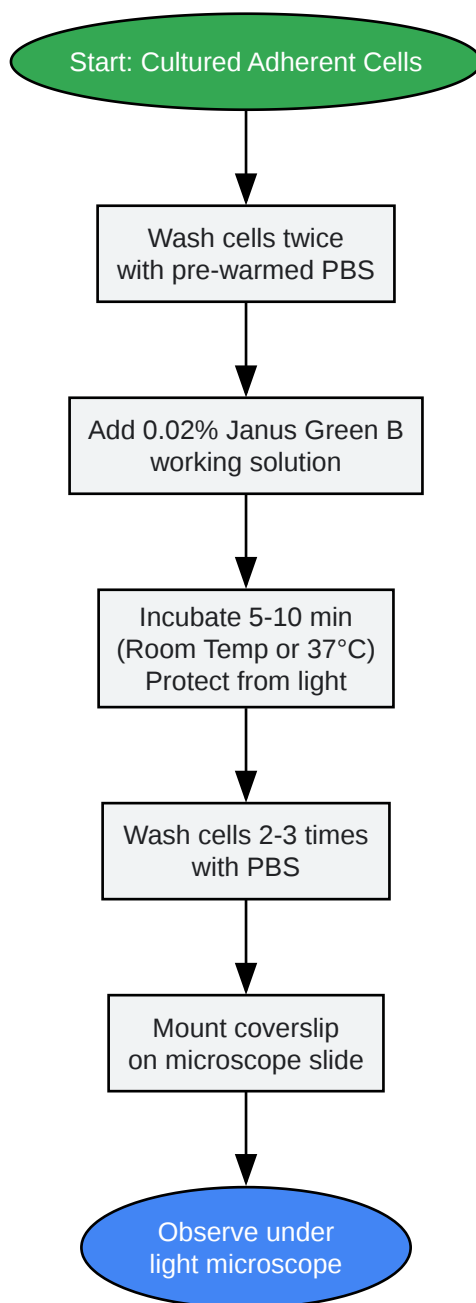
Reagent Preparation:

- Stock Solution (1% w/v): Dissolve 10 mg of **Janus green B** powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.
- Working Solution (0.02% w/v): Prepare fresh before use by diluting the stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of 1% stock solution

to 980  $\mu$ L of PBS.

#### Staining Procedure:

- Grow cells to the desired confluency.
- Remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared **Janus green B** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.
- Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.



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**Figure 2:** Experimental workflow for vital staining of mitochondria in adherent cells.

## Staining of Mitochondria in Buccal Epithelial Cells

This is a simple protocol for observing mitochondria in readily available human cells.

Materials:



- Sterile toothpick or cotton swab
- Microscope slides and coverslips
- **Janus green B** staining solution (as prepared in 4.1)
- Phosphate-Buffered Saline (PBS)
- Light microscope

Procedure:

- Gently scrape the inside of your cheek with a sterile toothpick or cotton swab.
- Smear the collected cells onto a clean microscope slide in a thin, even layer.
- Allow the smear to air dry for a few minutes.
- Add 2-3 drops of **Janus green B** working solution to the smear and let it stand for 5-10 minutes.
- Gently wash the slide with PBS to remove excess stain.
- Place a drop of PBS on the smear and cover with a coverslip.
- Observe under a light microscope. Mitochondria will appear as bluish-green dots concentrated near the nucleus.

## Isolation and Staining of Mitochondria from Tissue

This protocol is for the isolation of mitochondria from tissue, such as rat liver, for in vitro studies.

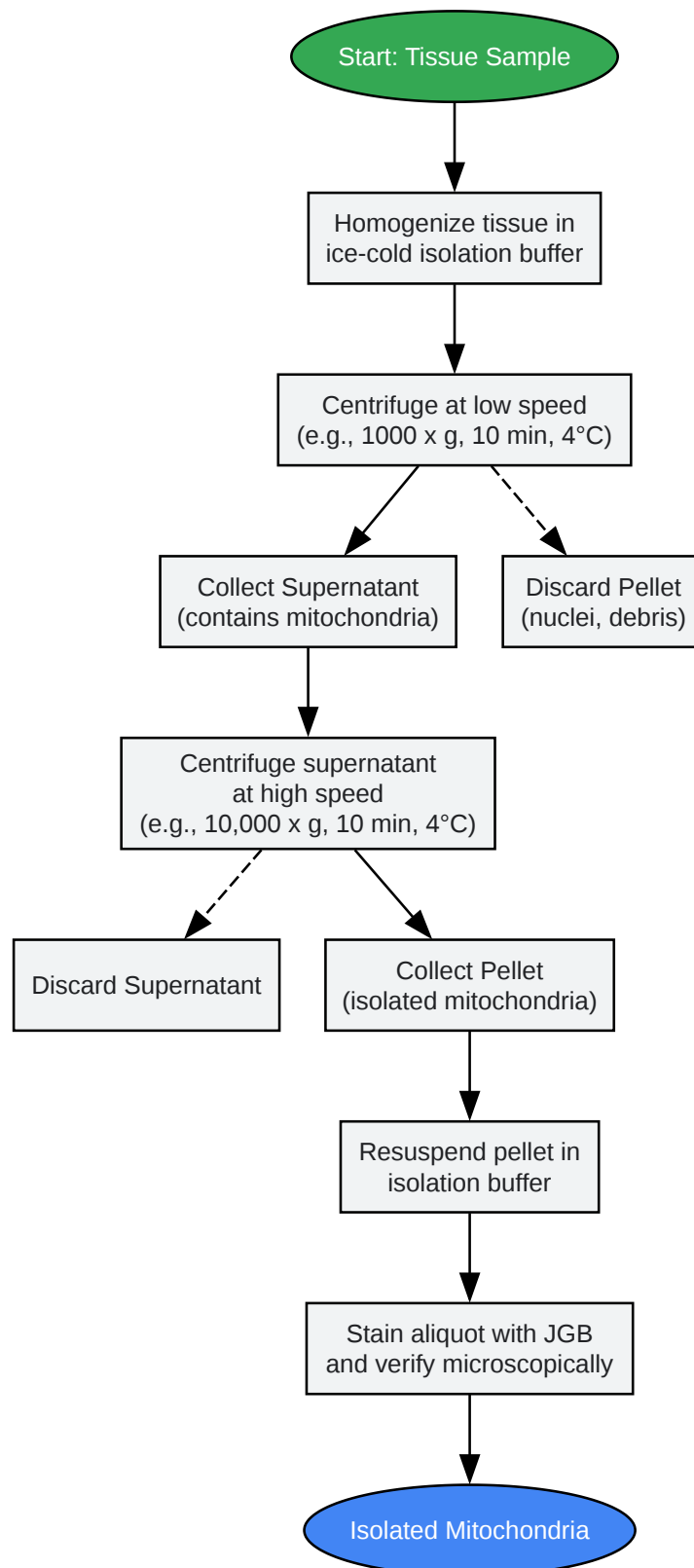
Materials:

- Tissue sample (e.g., rat liver)
- Mitochondria isolation buffer (e.g., 0.25 M sucrose, 0.05 M Tris buffer, pH 7.4)

- Homogenizer
- Refrigerated centrifuge
- **Janus green B** solution

Procedure:

- Excise and wash the tissue in ice-cold isolation buffer.
- Mince the tissue and homogenize in fresh, ice-cold isolation buffer.
- Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and resuspend the mitochondrial pellet in a minimal amount of isolation buffer.
- To confirm the presence of mitochondria, take a small aliquot of the pellet suspension, add 1% **Janus green B** solution, and incubate for 20 minutes.
- Observe under a microscope for small, rod-shaped, bluish-green structures.



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**Figure 3:** Workflow for the isolation of mitochondria from tissue.

## Applications in Research and Drug Development

The ability of **Janus green B** to specifically indicate mitochondrial activity makes it a valuable tool in several research areas:

- **Toxicology:** Assessing the impact of drugs and environmental toxins on mitochondrial function.
- **Cell Viability and Proliferation Assays:** As a marker for metabolically active cells. A colorimetric assay has been developed for determining cell numbers.
- **Metabolic Studies:** Investigating changes in cellular respiration in response to various stimuli or in different disease states.
- **Drug Discovery:** Screening compounds for their effects on mitochondrial respiration, a key consideration in drug safety and efficacy.

## Limitations and Alternatives

While **Janus green B** is a powerful tool, it is not without its limitations. High concentrations can be toxic to cells, and the staining intensity can be influenced by factors other than just the rate of respiration. For fluorescence-based studies, a range of alternative mitochondrial probes are available, such as the MitoTracker™ and TMRM/TMRE dyes, which accumulate in mitochondria based on membrane potential. However, for brightfield microscopy and as a direct indicator of redox activity within the electron transport chain, **Janus green B** remains a simple, cost-effective, and reliable choice.

## Conclusion

**Janus green B** continues to be a cornerstone in the study of cellular respiration. Its mechanism, which is directly tied to the oxidative state of the mitochondrial electron transport chain, provides a unique window into the metabolic health of the cell. The protocols and data presented in this guide underscore its versatility as both a qualitative stain for visualizing mitochondria and a quantitative tool for assessing their function. For researchers and drug development professionals, a thorough understanding of **Janus green B**'s principles and applications is essential for robustly interrogating the intricate processes of cellular energy production.

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## References

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